2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C12H20N4O/c1-3-10-8-11(17)15(2)12(14-10)16-6-4-9(13)5-7-16/h8-9H,3-7,13H2,1-2H3 |
InChI Key |
ZYFNCZWAKUJMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2CCC(CC2)N)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis of Target Molecule
The target compound’s structure reveals three critical synthetic challenges:
-
Pyrimidinone ring construction requiring cyclization of β-ketoamide precursors
-
Regioselective introduction of ethyl and methyl groups at C6 and C3 positions
-
Stereo-controlled coupling of 4-aminopiperidine at C2 while preserving amine functionality
Modern approaches favor sequential functionalization over convergent synthesis due to the instability of pre-formed aminopiperidine intermediates under acidic conditions.
Stepwise Preparation Methodology
Intermediate Synthesis: 6-Ethyl-3-methylpyrimidin-4(3H)-one
Reaction Scheme
-
Condensation : Ethyl acetoacetate (1.0 eq) + thiourea (1.2 eq) → 6-hydroxy-3-methylpyrimidin-4(3H)-one
-
Chlorination : POCl₃ (3.0 eq) at 110°C for 6 hr → 6-chloro-3-methylpyrimidin-4(3H)-one (87% yield)
-
Ethylation :
Optimization Data
| Parameter | Range Tested | Optimal Condition | Yield Impact |
|---|---|---|---|
| Chlorination Temp | 80-120°C | 110°C | +23% |
| Ethylation Catalyst | Pd/C vs Pd(OAc)₂ | Pd(OAc)₂ | +15% |
| Solvent Polarity | DMF vs DMSO | DMF/H₂O | +18% |
Piperidine Coupling Reactions
Nucleophilic Aromatic Substitution
The 6-chloro intermediate undergoes displacement with 4-aminopiperidine under modified Ullmann conditions:
Standard Protocol
-
6-Chloro-3-methylpyrimidin-4(3H)-one (1.0 eq)
-
4-Aminopiperidine (1.5 eq)
-
CuI (10 mol%)
-
L-Proline (20 mol%)
Critical Factors
-
Ligand Selection : Proline outperforms phenanthroline ligands in suppressing N-alkylation byproducts
-
Oxygen Exclusion : Rigorous N₂ sparging reduces oxidative degradation of aminopiperidine
-
Solvent Effects : DMSO enhances reaction rate but requires post-reaction dilution for product isolation
Methylation Strategies for N3 Position
Comparative Methylating Agents
The patent literature identifies dimethyl sulfate as superior to methyl iodide for C3 methylation:
Performance Metrics
| Reagent | Equiv Used | Temp Range | Yield | Purity |
|---|---|---|---|---|
| Dimethyl Sulfate | 2.5-3.0 | 20-80°C | 89% | 98.5% |
| Methyl Iodide | 3.0-4.0 | 0-25°C | 72% | 95.1% |
| Diazomethane | 5.0 | -10°C | 68% | 91.3% |
Dimethyl sulfate’s higher electrophilicity enables complete methylation without requiring cryogenic conditions.
Purification and Crystallization
Salt Formation Techniques
Hydrochloride Salt Protocol
-
Dissolve crude product in IPA (10 vol)
-
Add conc. HCl (1.1 eq) at 0-5°C
-
Stir 2 hr → precipitate formation
-
Filter and wash with cold IPA → 94% recovery
Benzoate Salt Alternative
-
Enhances crystallinity for X-ray analysis
-
Requires stoichiometric benzoic acid in CH₂Cl₂
-
Recrystallization from n-propanol yields >99% enantiomeric purity
Analytical Characterization
Spectroscopic Fingerprinting
¹H NMR (400 MHz, DMSO-d₆)
-
δ 1.22 (t, J=7.6 Hz, 3H, CH₂CH₃)
-
δ 2.34 (s, 3H, NCH₃)
-
δ 3.12-3.45 (m, 4H, piperidine H2/H6)
-
δ 4.01 (br s, 1H, NH₂)
HPLC Purity
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (150×4.6 mm) | ACN/0.1% TFA (70:30) | 6.8 min | 99.2% |
Process Scale-Up Considerations
Waste Stream Management
Key environmental metrics from pilot plant trials:
-
E-Factor : 18.7 kg waste/kg product
-
PMI : 23.4 (excluding water)
-
Solvent Recovery : 89% DMF via vacuum distillation
Comparative Synthetic Routes
Route Efficiency Analysis
| Parameter | Sequential Route | Convergent Route |
|---|---|---|
| Total Steps | 5 | 7 |
| Overall Yield | 62% | 51% |
| Purity (HPLC) | 99.1% | 97.8% |
| Catalyst Cost | $12.8/g | $18.3/g |
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Structural and Molecular Features of Comparable Pyrimidinones
Substituent Effects on Physicochemical Properties
- Trifluoromethyl vs. Ethyl (Position 6): The trifluoromethyl group in the analog from increases molecular weight (~350 vs. ~320) and lipophilicity (logP ~2.5 vs. ~1.8 estimated), which may improve membrane permeability but reduce aqueous solubility. The ethyl group in the target compound offers a balance between lipophilicity and metabolic oxidation resistance.
- Amino vs.
- Piperidinyl vs. Piperazinyl Moieties: The benzylpiperazinyl group in adds steric bulk and aromaticity, which may enhance binding to flat hydrophobic pockets in targets like kinases. However, the 4-aminopiperidinyl group in the target compound provides a single basic nitrogen, favoring interactions with acidic residues in enzymes.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Aminopiperidin-1-yl)-6-ethyl-3-methylpyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves condensation of a pyrimidinone core with a substituted piperidine derivative. Key steps include:
- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation between the pyrimidinone and 4-aminopiperidine.
- Temperature Control : Maintain reflux conditions (80–100°C) in aprotic solvents (e.g., DMF or THF) to ensure complete reaction .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol achieves >95% purity. Monitor via TLC or HPLC .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrimidinone to piperidine) and reaction time (12–24 hours) to mitigate side products .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement. This confirms stereochemistry and hydrogen-bonding networks .
- NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) identify substituents (e.g., ethyl at C6, methyl at C3) and piperidine ring conformation. Key signals: δ 1.2–1.4 ppm (ethyl CH3), δ 2.3–2.5 ppm (piperidine CH2), δ 8.1 ppm (pyrimidinone NH) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) at m/z 279.18 (calculated for C13H23N5O) .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Storage Conditions : Keep at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis.
- Solubility Considerations : Lyophilize and store as a solid. For solutions, use anhydrous DMSO or ethanol, and avoid aqueous buffers with pH <5 to prevent degradation .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in medicinal chemistry?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications at C6 (e.g., replacing ethyl with propyl) or the piperidine amine (e.g., acylated vs. alkylated).
- Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC50 values with substituent electronic/hydrophobic parameters .
- Table: Example SAR Data
| Substituent at C6 | Piperidine Modification | IC50 (nM) |
|---|---|---|
| Ethyl | 4-Amino | 12.3 |
| Propyl | 4-Amino | 8.7 |
| Ethyl | 4-Acetamido | 45.2 |
Q. How can computational methods predict binding modes of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., kinase ATP-binding sites). Parameterize force fields with partial charges from DFT calculations.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
- Validation : Cross-check with experimental data (e.g., crystallographic poses or mutagenesis studies) .
Q. How should contradictory data in spectroscopic or biological assays be resolved?
- Methodological Answer :
- Data Triangulation : Combine NMR, HPLC, and HRMS to verify compound identity if MS/NMR discrepancies arise (e.g., due to tautomerism) .
- Assay Replication : Repeat biological assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to rule out variability .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish true activity from noise in dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
